molecular formula C15H26ClN3O2 B15201471 tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride

tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride

Cat. No.: B15201471
M. Wt: 315.84 g/mol
InChI Key: QGLRQGHNQCNXHR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride is a compound that features a pyridine ring substituted with an amino group, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Amination: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, are structurally related.

Uniqueness

Tert-butyl 3-amino-6-(piperidin-4-yl)pyridine-1(2H)-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C15H26ClN3O2

Molecular Weight

315.84 g/mol

IUPAC Name

tert-butyl 3-amino-6-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,11,17H,6-10,16H2,1-3H3;1H

InChI Key

QGLRQGHNQCNXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=C1C2CCNCC2)N.Cl

Origin of Product

United States

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